molecular formula C20H15ClN2 B14384318 2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile CAS No. 89572-51-0

2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B14384318
CAS No.: 89572-51-0
M. Wt: 318.8 g/mol
InChI Key: RITMBTVIWKZCKK-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridines. This compound is characterized by its complex structure, which includes a pyridine ring substituted with chloro, phenyl, and dimethylphenyl groups, as well as a carbonitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in a biological context, the compound may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-[(3,4-dimethylphenyl)methoxy]benzoic acid
  • 2-Chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

89572-51-0

Molecular Formula

C20H15ClN2

Molecular Weight

318.8 g/mol

IUPAC Name

2-chloro-6-(3,4-dimethylphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15ClN2/c1-13-8-9-16(10-14(13)2)19-11-17(15-6-4-3-5-7-15)18(12-22)20(21)23-19/h3-11H,1-2H3

InChI Key

RITMBTVIWKZCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)C

Origin of Product

United States

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